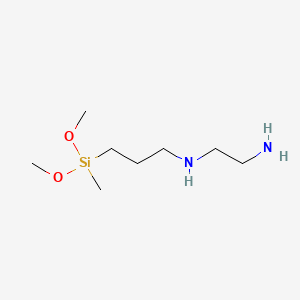
2-Amino-1-(4-fluorophenyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-1-(4-fluorophenyl)ethanol hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It has a molecular weight of 191.63 g/mol . The compound is also known by several synonyms, including “2-amino-1-(4-fluorophenyl)ethanol hydrochloride”, “2-Amino-1-(4-fluoro-phenyl)-ethanol hydrochloride”, and “2-HYDROXY-2-(4-FLUOROPHENYL)ETHYLAMINE HYDROCHLORIDE” among others .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(4-fluorophenyl)ethanol hydrochloride” isInChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . The Canonical SMILES is C1=CC(=CC=C1C(CN)O)F.Cl . Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 191.0513198 g/mol .Aplicaciones Científicas De Investigación
Antioxidant Activity
- A study by Geetha and Rajakumar (2020) explored the antioxidant activity of isoxazoline derivatives synthesized from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. They found that these compounds exhibited potential antioxidant activity, especially compound #4i, which showed strong hydrogen bonding interactions and effective inhibition of the protein tyrosine kinase enzyme (Geetha & Rajakumar, 2020).
Synthesis of Medical Intermediates
- Zhang Fuli (2012) reported on the synthesis of a key intermediate of aprepitant from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This process is significant for producing intermediates for potent inhibitors used in clinical development (Zhang Fuli, 2012).
Anti-Cancer Properties
- Patravale et al. (2014) conducted a study on the combinatorial synthesis of derivatives involving 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. These derivatives demonstrated significant potency against human breast cancer cell lines, highlighting the compound's potential in cancer treatment (Patravale et al., 2014).
Fluorescence Studies
- Hisham et al. (2019) explored the fluorescence properties of N-aryl-2-aminoquinolines synthesized from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. They found that the fluorescence quantum yield was affected by hydrogen bonding and substituents, indicating the compound's utility in luminescence-based applications (Hisham et al., 2019).
Molecular Structure Analysis
- A. Najiya et al. (2014) synthesized and analyzed the molecular structure of derivatives involving 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. Their research provides insights into the stability and hyper-conjugative interactions of the molecule, which is crucial for various applications in chemistry (A. Najiya et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJHCBYUNINNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960738 |
Source


|
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | |
CAS RN |
403-28-1 |
Source


|
| Record name | Benzyl alcohol, alpha-aminomethyl-p-fluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














